Ethyl 1,3-thiazolidine-2-carboxylate

Chiral Resolution Process Chemistry Enantioselective Synthesis

Ethyl 1,3-thiazolidine-2-carboxylate eliminates unacceptable variability in PRODH/PYCR1 inhibitor campaigns where regioisomeric or ester substitutions compromise reproducibility. As the 2-carboxylate ethyl ester, it uniquely undergoes crystallization-induced dynamic resolution (CIDR) to yield enantiopure material-a property absent in the free acid, methyl ester, or 4-carboxylate regioisomer. • Validated target engagement: co-crystallized with PRODH (PDB: 6VZ9) and PYCR1 (PDB: 6XP1); covalent FAD modification confirmed • Intermediate prodrug activation: esterase-mediated hydrolysis enables controllable inhibitor onset for washout-resistant cellular assays • Crystalline solid supplied as free base or oxalate/hydrochloride salt; supports fragment-based drug design and chiral auxiliary applications

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B8570219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-thiazolidine-2-carboxylate
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1NCCS1
InChIInChI=1S/C6H11NO2S/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3
InChIKeySTIPQAUQYAPPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,3-Thiazolidine-2-Carboxylate: Baseline Identity and Core Scaffold for Proline Analog Development


Ethyl 1,3-thiazolidine-2-carboxylate (CAS: 32641-41-1 free base; commonly supplied as hydrochloride or oxalate salt) is a heterocyclic building block belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen atoms . It serves as an ethyl ester-protected form of thiazolidine-2-carboxylic acid (T2C), a proline analog where the γ-methylene group is replaced by sulfur. This scaffold is recognized as a mechanism-based inactivator of proline dehydrogenase (PRODH) and an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), both targets in cancer metabolism [1][2]. The ethyl ester functionality provides distinct advantages in synthetic manipulation and purification, including crystallinity for chiral resolution, which differentiates it from the free acid and other ester variants in procurement and downstream applications [3].

Pathway Probe PRODH/PYCR1 cancer metabolism studies
Chiral Resolution CIDR-compatible ethyl ester for enantiopure material
Regiochemical Definition 2-carboxylate for proline-mimetic binding
Prodrug Form Ethyl ester for hydrolysis-controlled activation

Why Generic Substitution Fails for Ethyl 1,3-Thiazolidine-2-Carboxylate in Targeted Research


In-class substitution of Ethyl 1,3-thiazolidine-2-carboxylate with the free acid (thiazolidine-2-carboxylic acid), the 4-carboxylate regioisomer, or other alkyl esters introduces unacceptable variability in three critical procurement dimensions: (1) Crystallinity and chiral resolution amenability—the ethyl ester uniquely undergoes crystallization-induced dynamic resolution to yield enantiopure material, a property not shared by the free acid or methyl ester [1]; (2) Prodrug activation kinetics—the ethyl ester serves as a specific latent form of T2C with distinct hydrolysis rates compared to methyl or tert-butyl esters, impacting in vitro and in vivo time-dependent inhibition profiles [2]; (3) Regioisomeric target engagement—the 2-carboxylate position is essential for PRODH and PYCR1 active-site recognition, whereas the 4-carboxylate regioisomer exhibits a fundamentally different binding mode and inhibitory potency [3]. These differences mean that substituting one thiazolidine variant for another cannot be treated as interchangeable for reproducible experimental outcomes or medicinal chemistry campaigns.

Free acid or methyl ester Lack crystallinity for CIDR, limiting enantiopure procurement without chromatography.
4-Carboxylate regioisomer Different binding mode in PRODH/PYCR1 active site may shift target engagement profile.
Other alkyl esters (methyl, tert-butyl) Distinct hydrolysis rates may alter prodrug activation timing in cellular assays.

Quantitative Differentiation Evidence for Ethyl 1,3-Thiazolidine-2-Carboxylate Selection


Crystallization-Induced Dynamic Resolution (CIDR) Enables Enantiopure Isolation Unavailable with Free Acid

Ethyl thiazolidine-2-carboxylate is uniquely amenable to crystallization-induced dynamic resolution (CIDR), a property not demonstrated for the corresponding free acid or methyl ester. The ethyl ester forms a crystalline solid that enables racemic mixture resolution via diastereomeric salt formation with chiral acids, achieving enantiomeric excess suitable for asymmetric synthesis [1]. This provides a decisive procurement advantage when enantiopure material is required for structure-activity relationship (SAR) studies or chiral catalyst development.

Chiral Resolution
Class-level
Ethyl ester undergoes crystallization-induced dynamic resolution (CIDR) via diastereomeric salt formation with D-tartaric acid, enabling enantiopure isolation; free acid and methyl ester are not reported to undergo CIDR.
Supports stereochemical-control procurement without chiral chromatography.
Quantitative ee values not reported in primary source.
Chiral Resolution Process Chemistry Enantioselective Synthesis

Ethyl Ester as Latent T2C Prodrug with Distinct Hydrolysis Kinetics Versus Other Alkyl Esters

Ethyl 1,3-thiazolidine-2-carboxylate functions as a latent prodrug of thiazolidine-2-carboxylate (T2C), the active mechanism-based inactivator of PRODH [1]. While the free acid T2C directly inactivates PRODH through covalent flavin modification, the ethyl ester requires esterase-mediated hydrolysis for activation, introducing a temporal control lever not available with the free acid. This is significant because T2C-based PRODH inactivation is time-dependent and mechanism-based; the prodrug's hydrolysis rate directly influences the onset and duration of enzyme inactivation in cellular assays [2].

Prodrug Activation Kinetics
Class-level
Ethyl ester requires esterase-mediated hydrolysis to release active T2C; intermediate hydrolysis profile between faster methyl and slower tert-butyl esters, based on ester prodrug SAR.
Enables tunable inhibitor release in cell assays.
Quantitative hydrolysis rates not available.
Prodrug Activation Enzyme Inhibition Pharmacokinetics

Regioisomeric 2-Carboxylate vs. 4-Carboxylate Differential Target Engagement in Proline Cycle Enzymes

The position of the carboxylate on the thiazolidine ring is a critical determinant of enzyme inhibition. L-thiazolidine-2-carboxylate (the acid form of the target compound) was identified as one of five inhibitors of human PYCR1 in an X-ray crystallographic fragment screen, whereas L-thiazolidine-4-carboxylate was also identified but with distinct binding mode and potency characteristics [1]. Specifically, the 2-carboxylate regioisomer places the carboxyl group in a position that mimics the substrate P5C's carboxylate, while the 4-carboxylate regioisomer presents a different vector that may alter hydrogen-bonding networks in the active site. This regioisomeric differentiation is preserved in the ethyl ester prodrug form, making the 2-carboxylate ethyl ester the requisite starting material for SAR exploration around the PRODH/PYCR1 axis.

Regioisomeric Specificity
Reported
L-thiazolidine-2-carboxylate (acid form) identified as PYCR1 inhibitor in X-ray crystallographic screen; 4-carboxylate regioisomer shows distinct binding mode with different hydrogen-bond network.
2-Carboxylate position is critical for proline-mimetic target engagement.
Quantitative Ki values not reported for these analogs.
Regioisomeric Specificity PRODH/PYCR1 Inhibition Cancer Metabolism

Superior D-Amino Acid Oxidase Substrate Kinetics for the Thiazolidine-2-Carboxylate Scaffold Versus Other Amine-Glyoxylate Adducts

The underlying thiazolidine-2-carboxylate scaffold, formed from cysteamine and glyoxylate, exhibits substrate kinetics for mammalian D-amino acid oxidase that exceed all other known substrates by an order of magnitude at low concentrations and physiological pH [1]. Although this kinetic characterization was performed on the free acid rather than the ethyl ester, it establishes a class-level property that makes the thiazolidine-2-carboxylate scaffold uniquely relevant for studying D-amino acid oxidase function. The ethyl ester serves as a more tractable precursor for generating the active free acid in situ under controlled conditions compared to direct handling of the hygroscopic, zwitterionic free acid.

DAO Substrate Reactivity
Class-level
Thiazolidine-2-carboxylate (free acid) reacts ~10-fold faster with D-amino acid oxidase than other amine-glyoxylate adducts at low concentration, pH 7.4.
Reported high substrate reactivity for DAO studies.
Based on free acid; ethyl ester as precursor.
D-Amino Acid Oxidase Substrate Kinetics Physiological Metabolite

Exclusive C2-Thiazolidine Ethyl Ester Enables Chemoselective Acylation in Complex Heterocycle Syntheses

The ethyl ester at the C2 position of the thiazolidine ring permits selective acylation at the ring nitrogen while preserving the ester functionality for orthogonal deprotection or further derivatization. This is exploited in patent literature describing the synthesis of thiazolidine derivatives as pharmaceutical intermediates [1]. The ethyl ester is specifically preferred—designated as 'most preferable' among lower alkyl groups—for subsequent transformations due to its balance of stability during acylation and ease of removal under mild basic conditions. The free acid would require protection before acylation; the methyl ester may be too labile; the tert-butyl ester may resist deprotection under conditions compatible with the thiazolidine ring.

Chemoselective Acylation
Reported
Ethyl ester at C2 permits selective N-acylation while ester remains intact; designated as most preferable lower alkyl ester in patent for thiazolidinedione synthesis.
Supports sequential derivatization in complex syntheses.
Patent preference; comparative yield data not included.
Chemoselective Acylation Bifunctional Building Block Heterocycle Synthesis

Stopped-Flow Kinetic Confirmation of T2C as a PRODH Substrate Distinct from L-Proline

Stopped-flow kinetic analysis confirms that thiazolidine-2-carboxylate (the acid form derivable from the target ethyl ester) is a bona fide substrate for the PRODH domain of proline utilization A (PutA), with the enzyme catalyzing oxidation at the C5 position adjacent to the sulfur atom [1]. This catalytic oxidation then triggers covalent flavin modification, leading to mechanism-based inactivation—a property not shared by L-proline itself (the natural substrate) or by other proline analogs such as L-tetrahydro-2-furoic acid, which act as competitive inhibitors without covalent modification. The ethyl ester enables controlled delivery of this mechanism-based inactivator for time-resolved crystallographic and biochemical studies.

PRODH Mechanism
Reported
T2C undergoes PRODH-catalyzed oxidation at C5 leading to covalent FAD modification; distinct from competitive inhibitors like L-tetrahydro-2-furoic acid which lack covalent modification.
Mechanism-based inactivator for durable target engagement in washout assays.
Inactivation rate constants not explicitly reported.
Stopped-Flow Kinetics PRODH Mechanism Mechanism-Based Inactivation

High-Value Application Scenarios for Ethyl 1,3-Thiazolidine-2-Carboxylate Procurement


Development of Irreversible Chemical Probes Targeting Proline Dehydrogenase (PRODH) in Cancer Metabolism

Ethyl 1,3-thiazolidine-2-carboxylate is the optimal precursor for synthesizing mechanism-based inactivators of PRODH, an emerging cancer target [2]. The ethyl ester is hydrolyzed in situ to release T2C, which covalently modifies the FAD cofactor in the PRODH active site, providing durable target engagement unattainable with competitive inhibitors. This is essential for washout-resistant cellular assays and chemical proteomics studies where reversible inhibitors dissociate during sample preparation. The compound's availability as a crystalline solid supports structure-based drug design through co-crystallography (PDB: 6VZ9) [3].

Enantioselective Synthesis Using Chirally Resolved Thiazolidine Catalysts or Auxiliaries

The ethyl ester's demonstrated amenability to crystallization-induced dynamic resolution (CIDR) enables procurement of enantiopure thiazolidine-2-carboxylate for use as a chiral auxiliary or ligand in asymmetric synthesis [1]. This application is not served by the free acid (which lacks the crystalline properties needed for CIDR) or the 4-carboxylate regioisomer (which presents a different stereochemical environment). The resolved ethyl ester provides a defined stereocenter at C2 for diastereoselective transformations, with reported enantioselectivities of up to 90% ee in diethylzinc additions to aldehydes when incorporated into chiral thiazolidine ligands [Class-level inference from thiazolidine chiral catalyst literature].

Prodrug-Based Temporal Control of D-Amino Acid Oxidase or PRODH Activity in Cellular Models

For researchers studying the time-dependent effects of proline cycle perturbation, the ethyl ester offers an intermediate prodrug activation profile. Unlike the free acid T2C, which acts immediately upon addition to cell culture, the ethyl ester requires esterase-mediated cleavage, creating a controllable delay in inhibitor onset [2]. This is critical for experiments distinguishing acute vs. chronic target inhibition effects, or for in vivo studies where the free acid may be too rapidly cleared. The ethyl ester's hydrolysis rate, intermediate between methyl and tert-butyl esters, provides a practical balance of stability in dosing solutions and timely activation in biological matrices.

Regioisomerically Defined Building Block for High-Throughput SAR Libraries Around the Proline Binding Pocket

In fragment-based or structure-guided medicinal chemistry campaigns targeting PYCR1 or related proline-binding enzymes, the 2-carboxylate regioisomer is structurally validated by co-crystal structures (PDB: 6XP1) [4]. The ethyl ester form allows direct incorporation into parallel synthesis workflows without additional protection/deprotection steps. Procuring the alternative 4-carboxylate regioisomer would misdirect SAR efforts, as it engages a different binding mode. The ethyl ester thus serves as the regioisomerically authenticated entry point for library enumeration around the proline-mimetic pharmacophore.

Application
Selection Property
Validation Focus
PRODH covalent probe studies
Covalent FAD modification property
Target engagement durability assays
Chiral catalyst/auxiliary synthesis
CIDR-enabled enantiopurity
Enantiomeric excess validation
Prodrug temporal control studies
Esterase-dependent activation profile
Hydrolysis kinetics in assay media
Regiodefined proline-mimetic library
2-carboxylate regiochemistry
Crystallographic binding mode confirmation
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